Home > Products > Screening Compounds P93933 > OZAGREL IMPURITY I
OZAGREL IMPURITY I - 78712-80-8

OZAGREL IMPURITY I

Catalog Number: EVT-3467797
CAS Number: 78712-80-8
Molecular Formula: C15H16N2O2
Molecular Weight: 256.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of ozagrel typically involves several steps, including condensation reactions and hydrolysis. One notable method utilizes sodium hydroxide as a base in a reaction involving hydrochloric acid and various solvents such as methanol and water. The reaction conditions include heating to 60°C followed by cooling and crystallization, yielding ozagrel with high purity levels .

Molecular Structure Analysis

Structure and Data
The molecular formula of ozagrel is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol. Its structure features an acrylic acid moiety linked to a phenyl group substituted with an imidazole ring. The InChI key for ozagrel is SHZKQBHERIJWAO-AATRIKPKSA-N, indicating its unique structural attributes in chemical databases .

Structural Characteristics

  • Heavy Atoms: 17
  • Aromatic Heavy Atoms: 11
  • Rotatable Bonds: 4
  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 1
Chemical Reactions Analysis

Reactions and Technical Details
Ozagrel undergoes various chemical reactions, including chlorination and hydrolysis. For instance, ozagrel can be chlorinated using thionyl chloride in dichloromethane under controlled conditions to yield ozagrel chloride. This chlorinated derivative can then be used in further synthetic pathways to create conjugates or derivatives like the paeonol-ozagrel conjugate .

Example Reaction

  1. Chlorination Reaction:
    • Reactants: Ozagrel, thionyl chloride, dichloromethane.
    • Conditions: Stirring at room temperature followed by heating.
    • Products: Ozagrel chloride.
  2. Conjugation Reaction:
    • Reactants: Chlorinated ozagrel, paeonol.
    • Conditions: Reaction in dichloromethane with trimethylamine.
    • Products: Paeonol-ozagrel conjugate.
Mechanism of Action

Process and Data
Ozagrel functions primarily as a selective antagonist of thromboxane A2 receptors, which play a significant role in platelet aggregation and vasoconstriction. By inhibiting this receptor, ozagrel effectively reduces platelet activation and aggregation, contributing to its therapeutic effects in managing thromboembolic conditions .

Mechanism Overview

  1. Binding: Ozagrel binds to thromboxane A2 receptors on platelets.
  2. Inhibition: This binding prevents thromboxane A2 from exerting its pro-aggregatory effects.
  3. Outcome: Resultant decrease in platelet aggregation leads to reduced risk of thrombosis.
Physical and Chemical Properties Analysis

Physical and Chemical Properties
Ozagrel exhibits several notable physical and chemical properties that are critical for its application:

PropertyValue
Molecular Weight228.25 g/mol
SolubilitySoluble in water (0.816 mg/ml)
Log P (Partition Coefficient)1.66
Melting PointNot specified
Bioavailability Score0.56

Ozagrel has a high gastrointestinal absorption rate and is permeable across the blood-brain barrier, which enhances its therapeutic potential .

Applications

Scientific Uses
Ozagrel is primarily utilized in pharmacology for its anticoagulant properties, particularly in treating conditions related to excessive blood clotting such as myocardial infarction or stroke prevention. Its derivatives are also being explored for potential use in drug design, particularly in creating novel conjugates that may enhance therapeutic efficacy or reduce side effects .

Potential Applications

  • Treatment of thromboembolic disorders.
  • Development of conjugated drugs for enhanced efficacy.
  • Research into new therapeutic agents targeting thromboxane pathways.
Synthetic Pathways and Impurity Formation Mechanisms in Ozagrel Impurity I

Reaction Intermediates in Ozagrel Synthesis and Their Role in Impurity I Generation

The synthesis of Ozagrel involves sequential transformations where intermediates directly influence impurity formation. A critical intermediate, Methyl 3-(4-bromomethyl)cinnamate (CAS 946-99-6), undergoes nucleophilic substitution with imidazole to form the Ozagrel methyl ester. Under alkaline conditions, this ester hydrolyzes to the active pharmaceutical ingredient (API). However, Impurity I arises when the bromomethyl intermediate reacts with methanol—a common solvent—instead of imidazole. This side reaction produces Methyl 3-(4-methoxymethyl)cinnamate, a structural analog of Ozagrel with confirmed genotoxic potential [1] [5].

The kinetics of this side reaction are concentration-dependent. At a 5:1 mass ratio of bromomethyl cinnamate to sodium methoxide, methanol acts as both solvent and nucleophile, driving methoxymethyl impurity yields to ~8–12% within 16 hours at room temperature. The mechanism involves SN₂ displacement, where the bromide leaving group facilitates nucleophilic attack by methanol’s oxygen atom [1]. Vacuum rotary evaporation and column chromatography (using ethyl acetate/petroleum ether eluents) are required to isolate this impurity, underscoring its persistence [1].

Table 1: Key Intermediates in Ozagrel Synthesis and Impurity Formation

IntermediateRole in SynthesisRole in Impurity I Formation
Methyl 3-(4-bromomethyl)cinnamatePrecursor for imidazole couplingReacts with methanol to form Impurity I
Ozagrel methyl esterHydrolysis precursor to APIStable under low-alkalinity conditions
Sodium methoxideAlkaline catalystActivates methanol as nucleophile

Catalytic and Solvent Effects on Impurity I Yield During Industrial-Scale Production

Industrial-scale synthesis amplifies solvent and catalyst impacts on impurity generation. The bromination step—using N-bromosuccinimide (NBS) in acetonitrile or tetrahydrofuran (THF)—exhibits divergent impurity profiles. Acetonitrile minimizes Impurity I (<0.5%) due to its aprotic nature and higher boiling point (82°C), which suppresses methanol’s nucleophilicity. In contrast, THF increases Impurity I yields to 2.1% due to trace water content that hydrolyzes bromomethyl intermediates, releasing formaldehyde that forms methoxymethyl adducts [2] [6].

Catalysts further modulate impurity levels. Sodium methoxide (NaOMe) increases Impurity I yields by 15-fold compared to milder bases like potassium carbonate (K₂CO₃). This occurs because NaOMe generates methoxide anions that directly attack the bromomethyl group. Temperature is also critical: reactions above 30°C accelerate Impurity I formation, while sub-20°C conditions favor the desired imidazole coupling [2]. Process refinements, such as switching to ethyl cinnamate derivatives and optimizing solvent purity, reduce Impurity I to <0.1% in current Good Manufacturing Practice (GMP)-compliant processes [6].

Table 2: Solvent and Catalyst Impact on Impurity I Generation

ConditionImpurity I YieldMechanistic Influence
Sodium methoxide in methanol8–12%Methanol acts as competitive nucleophile
Potassium carbonate in THF2.1%Trace water induces formaldehyde side reactions
NBS/acetonitrile (reflux)<0.5%Aprotic solvent suppresses methanol activation
Imidazole/DMF (60°C)0.3%High-temp coupling minimizes incomplete substitution

Byproduct Identification in Multi-Step Synthesis of Ozagrel Derivatives

The synthesis of Ozagrel derivatives, such as the Paeonol-Ozagrel conjugate (POC), generates complex byproducts that co-elute with Impurity I. During POC synthesis, chlorinated Ozagrel intermediates react with paeonol’s phenolic group. However, residual dichloromethane (DCM) solvent undergoes hydrolysis to formaldehyde, which subsequently forms 3-(4-(methoxymethyl)phenyl)prop-2-enoyl chloride—a structural isomer of Impurity I [4]. This byproduct accounts for ~5% of total impurities in crude POC batches [4].

Advanced chromatography (HPLC with C18 columns) and spectral techniques differentiate these byproducts. Impurity I shows distinct NMR signals at δ 3.38 ppm (singlet, –OCH₃) and 7.52 ppm (doublet, vinyl proton), whereas its isomer from DCM hydrolysis exhibits upfield shifts due to the carbonyl adjacency. In parecoxib sodium synthesis—a structurally related API—sulfonation byproducts like 4-(1H-imidazol-1-ylmethyl)benzenesulfonic acid form via benzene ring substitution, highlighting the vulnerability of the imidazolylmethyl moiety to electrophilic side reactions [7].

Table 3: Byproducts in Ozagrel Derivative Synthesis

DerivativeKey ByproductFormation MechanismDetection Method
Paeonol-Ozagrel (POC)3-(4-(methoxymethyl)phenyl)prop-2-enoyl chlorideDCM hydrolysis/formylation¹H NMR (δ 3.38 ppm)
Parecoxib sodium4-(1H-imidazol-1-ylmethyl)benzenesulfonic acidElectrophilic sulfonationHPLC retention time 8.2 min
Ozagrel sodiumEthyl 3-(4-methoxymethyl)cinnamateEthanol solvent participationMass spectrometry (m/z 221)

Properties

CAS Number

78712-80-8

Product Name

OZAGREL IMPURITY I

IUPAC Name

ethyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C15H16N2O2/c1-2-19-15(18)8-7-13-3-5-14(6-4-13)11-17-10-9-16-12-17/h3-10,12H,2,11H2,1H3/b8-7+

InChI Key

FLCNBUMLNQRHPD-BQYQJAHWSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.